molecular formula C6H6BrF3N2 B1522473 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole CAS No. 1245772-68-2

4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole

Cat. No.: B1522473
CAS No.: 1245772-68-2
M. Wt: 243.02 g/mol
InChI Key: DPIASTGKYPRSIE-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole (CAS 1245772-68-2) is a high-purity chemical intermediate designed for advanced research and development applications. With the molecular formula C 6 H 6 BrF 3 N 2 and a molecular weight of 243.03 g/mol , this compound is a valuable scaffold in medicinal and agrochemical chemistry. The structure incorporates both a bromine atom and a trifluoromethyl group on the pyrazole core, making it a versatile building block for further functionalization via cross-coupling reactions and the introduction of fluorinated properties . This pyrazole derivative is primarily utilized as a key synthetic intermediate in the discovery and development of novel active ingredients. Pyrazole-based compounds are extensively researched for their wide spectrum of biological activities, which include potential anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The presence of the trifluoromethyl group is particularly significant in modern drug design, as it often enhances a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets . Researchers employ this compound in constructing complex molecular architectures for use in pharmaceutical lead optimization and the synthesis of agrochemicals. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the available Safety Data Sheet (SDS) for comprehensive handling and hazard information .

Properties

IUPAC Name

4-bromo-1-ethyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrF3N2/c1-2-12-3-4(7)5(11-12)6(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIASTGKYPRSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501235039
Record name 1H-Pyrazole, 4-bromo-1-ethyl-3-(trifluoromethyl)-
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Molecular Weight

243.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245772-68-2
Record name 1H-Pyrazole, 4-bromo-1-ethyl-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245772-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-1-ethyl-3-(trifluoromethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a five-membered pyrazole ring with specific substitutions:

  • Bromine atom at the fourth position
  • Ethyl group at the first position
  • Trifluoromethyl group at the third position

This unique structure contributes to its reactivity and biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, pyrazole derivatives have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that certain pyrazoles could achieve up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Potential

Pyrazoles are being investigated for their anticancer properties. Compounds within this class have demonstrated antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth . For example, a pyrazole derivative was found to inhibit Aurora-A kinase with an IC50 value of 0.067 µM, showcasing its potential as an anticancer agent .

3. Antimicrobial Activity

The antimicrobial potential of pyrazoles has also been explored. Studies have shown that certain derivatives can effectively inhibit bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Cytokine Modulation : The compound could modulate cytokine production, leading to reduced inflammation.

Further research is needed to elucidate these mechanisms clearly.

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives:

Study ReferenceFindings
Demonstrated anti-inflammatory effects with significant inhibition of TNF-α and IL-6.
Showed antiproliferative activity against various cancer cell lines with specific IC50 values reported.
Identified as a potent Aurora-A kinase inhibitor with implications in cancer therapy.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Agents : Research has indicated that pyrazole derivatives, including 4-bromo-1-ethyl-3-(trifluoromethyl)pyrazole, exhibit promising anticancer activity. A study demonstrated its potential as an inhibitor of specific cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
    • Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, particularly in the treatment of conditions like arthritis. Its ability to inhibit pro-inflammatory cytokines has been documented in various preclinical studies .
  • Agrochemicals
    • Herbicide Development : this compound is being investigated as a scaffold for developing new herbicides. Its trifluoromethyl group enhances biological activity against target weeds while minimizing toxicity to crops .
    • Pesticide Formulations : The compound's unique structure allows it to be integrated into pesticide formulations aimed at improving efficacy against pests resistant to traditional chemicals .
  • Material Sciences
    • Fluorinated Polymers : The incorporation of this compound into polymer matrices is being studied for creating materials with enhanced thermal stability and chemical resistance. Its trifluoromethyl group contributes to the hydrophobic nature of the resulting polymers, making them suitable for various industrial applications .
    • Nanocomposites : Research is ongoing into the use of this compound in the synthesis of nanocomposites that exhibit superior mechanical properties and electrical conductivity, which are essential for electronic applications .

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro with IC50 values indicating effectiveness at low concentrations.
Anti-inflammatory EffectsReduction in inflammatory markers in animal models, suggesting therapeutic potential for chronic inflammatory diseases.
Herbicide EfficacyField trials showed significant weed control compared to standard herbicides, with lower application rates required.
Polymer DevelopmentEnhanced mechanical properties observed in fluorinated polymers incorporating this compound compared to non-fluorinated counterparts.

Comparison with Similar Compounds

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability improve halogen bonding in receptor interactions compared to chlorine analogs, as seen in antimicrobial thiazole derivatives [4].

DPP-4 Inhibition

  • This compound analogs : Bromine at the para position of benzylidene scaffolds in pyrazole-thiosemicarbazone hybrids showed IC₅₀ = 1.266 ± 0.264 nM against DPP-4, outperforming sitagliptin (IC₅₀ = 4.380 ± 0.319 nM) [2].
  • Trifluoromethyl Substitution : Replacing bromine with -CF₃ reduced potency (IC₅₀ = 4.775 ± 0.296 nM), highlighting bromine’s critical role in π-π interactions with Arg358 residues [2].

Herbicidal and Antifungal Activity

  • Trifluoromethyl Impact : Pyrazoles with -CF₃ exhibit enhanced herbicidal activity due to increased thermal stability and lipophilicity. For example, 5-heterocycloxy-3-methyl-1-substituted pyrazoles inhibit phytoene desaturase, causing chlorophyll degradation [6].
  • Antifungal Derivatives : Pyrazolecarboxamide analogs with halogen substitutions (e.g., chloro or bromo) demonstrated broad-spectrum antifungal activity, with EC₅₀ values < 10 μg/mL against Botrytis cinerea [11].

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole typically follows a multi-step approach:

  • Step 1: Formation of the trifluoromethyl-substituted pyrazole core
    This is commonly achieved via cyclocondensation reactions between α,β-unsaturated trifluoromethylated ketones (enones) and hydrazines. For example, bromination of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one followed by cyclocondensation with hydrazine derivatives forms the pyrazole ring bearing the trifluoromethyl group at position 3.

  • Step 2: Selective bromination at the 4-position
    Bromination is usually performed using N-bromosuccinimide (NBS) in dichloromethane at low temperature (0°C), which selectively introduces bromine at the 4-position of the pyrazole ring without affecting other positions.

  • Step 3: N-alkylation to introduce the ethyl group at N-1
    The N-alkylation of the pyrazole nitrogen is typically conducted using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride. Alternatively, ruthenium-catalyzed decarboxylative N-alkylation methods have been reported for efficient and selective N-ethylation.

Detailed Preparation Procedures

Step Reaction Type Reagents/Conditions Key Notes Yield Range (%)
1 Cyclocondensation Brominated trifluoromethyl enone + hydrazine, reflux in ethanol or acidic medium Forms 4-bromo-3-(trifluoromethyl)pyrazole core; phenylhydrazine or hydrazine derivatives used 70–85
2 Bromination N-Bromosuccinimide (NBS), CH₂Cl₂, 0°C Selective bromination at C4 position; minimal dibromination with controlled conditions 80–90
3 N-Alkylation (Ethylation) Ethyl bromide/iodide, K₂CO₃ or NaH, DMF or acetonitrile, room temperature to reflux Ruthenium-catalyzed decarboxylative N-alkylation as alternative; high selectivity for N1 75–90

Catalytic Cross-Coupling and Functionalization

Advanced synthetic routes incorporate palladium-catalyzed cross-coupling reactions for further functionalization or to install substituents:

  • Negishi and Buchwald–Hartwig Couplings:
    The 4-bromo substituent serves as an excellent leaving group in Pd-catalyzed cross-coupling reactions. Using ligands such as XPhos or JosiPhos with Pd catalysts enables the coupling with organozinc or amine nucleophiles to introduce carbon or nitrogen substituents at the 4-position, enhancing molecular complexity.

  • Sonogashira Coupling:
    For introducing alkynyl groups at the 4-position, Sonogashira coupling with ethynyltrimethylsilane in the presence of PdCl₂(PPh₃)₂ and CuI under triethylamine at 80°C is effective. This method is valuable for subsequent click chemistry transformations.

One-Pot and Sequential Protocols

Recent research has demonstrated efficient one-pot, multi-step protocols combining cross-coupling and cycloaddition reactions to streamline synthesis:

  • One-Pot Sonogashira and Click Reaction:
    Starting from 4-bromo-3-(trifluoromethyl)pyrazole, Sonogashira coupling with ethynyltrimethylsilane followed by in situ desilylation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) yields polysubstituted pyrazole-triazole hybrids in overall yields up to 72%. The presence of the trifluoromethyl group requires careful ligand selection (XPhos) to facilitate the coupling.

Purification and Characterization

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages Yield (%)
Cyclocondensation + Bromination + N-Alkylation Brominated trifluoromethyl enone + hydrazine + ethyl halide NBS, K₂CO₃ or NaH, solvents (EtOH, DMF) Reflux or room temp; 0°C for bromination Straightforward, scalable 70–90
Pd-Catalyzed Cross-Coupling (Negishi/Buchwald–Hartwig) 4-Bromo-3-(trifluoromethyl)pyrazole + organozinc/amine Pd catalyst, XPhos/JosiPhos ligands 80–100°C, inert atmosphere High selectivity, versatile 65–85
Sonogashira Coupling + CuAAC One-Pot 4-Bromo-3-(trifluoromethyl)pyrazole + ethynyltrimethylsilane + azides PdCl₂(PPh₃)₂, CuI, XPhos, Et₃N 80°C, sequential addition Efficient for heterocyclic hybrids Up to 72
Ruthenium-Catalyzed N-Alkylation Pyrazole precursor + ethyl carboxylate derivatives Ru catalyst Mild conditions High regioselectivity 75–90

Research Findings and Challenges

  • The trifluoromethyl group enhances electrophilic reactivity and thermal stability of the pyrazole ring, facilitating selective bromination and cross-coupling reactions.

  • Cross-coupling reactions involving trifluoromethyl-substituted pyrazoles are challenging due to electronic effects but can be overcome by ligand optimization (e.g., XPhos).

  • One-pot protocols integrating Sonogashira coupling and CuAAC reactions provide efficient access to complex pyrazole derivatives with potential biological activities.

  • Purity and structural integrity are critical for downstream applications, necessitating thorough spectroscopic and crystallographic characterization.

This comprehensive overview of preparation methods for this compound highlights the importance of selective functionalization, catalytic cross-coupling, and advanced synthetic protocols to achieve high yields and purity. The integration of catalytic systems and one-pot methodologies represents the state-of-the-art in synthesizing this valuable heterocyclic compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole?

  • Methodology :

  • Halogenation and Alkylation : React 1-ethyl-3-(trifluoromethyl)pyrazole with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in refluxing CCl₄ to introduce bromine at the 4-position. Yield: ~82% .
  • Coupling Reactions : Use ethyl 3-azido precursors with azido(trimethyl)silane and trifluoroacetic acid (TFA) at 50°C, followed by flash chromatography (cyclohexane/ethyl acetate gradient). Yield: 96% .
    • Critical Parameters : Temperature control (0–50°C) for regioselectivity, inert atmosphere for radical reactions, and TLC monitoring for reaction progress .

Q. How is this compound characterized using spectroscopic techniques?

  • ¹H NMR : Key signals include δ 7.74 (s, 1H, pyrazole-H), 4.28 (q, 2H, OCH₂CH₃), and 1.33 (t, 3H, CH₃) .
  • ¹³C NMR : Peaks at δ 161.5 (C=O), 148.5 (C-Br), and 134.7 (CF₃-adjacent carbon) confirm substitution patterns .
  • IR Spectroscopy : Strong absorptions at 2129 cm⁻¹ (azide stretch) and 1681 cm⁻¹ (ester C=O) .
  • Mass Spectrometry : Isotopic pattern for Br (m/z 349/351 [M⁺]) and fragment ions (e.g., m/z 169/171) .

Q. What physicochemical properties are critical for handling this compound?

  • Molecular Weight : 228.9979 g/mol (C₅H₄BrF₃N₂) .
  • Solubility : Lipophilic due to CF₃ and ethyl groups; soluble in CH₂Cl₂, THF, and ethyl acetate .
  • Stability : Sensitive to light and moisture; store in amber vials under N₂ at –20°C .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing CF₃ group deactivates the pyrazole ring, directing electrophiles to the bromine-substituted C4 position. This enhances Suzuki coupling efficiency with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (80°C, 12 h) .
  • Data Contradiction : Conflicting reports on coupling yields (60–95%) may arise from varying electronic effects of substituents on boronic acids. Optimize by screening ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃) .

Q. What strategies improve regioselective functionalization at the 4-position?

  • Directed Metallation : Use LiTMP (2,2,6,6-tetramethylpiperidine) at –78°C in THF to deprotonate the pyrazole, followed by quenching with electrophiles (e.g., aldehydes) .
  • Protecting Groups : Temporarily block the 3-CF₃ group with TMSCl to direct bromination or nitration to C4 .

Q. How to resolve discrepancies in reported biological activities of related pyrazoles?

  • Methodology :

  • Comparative SAR Studies : Test this compound alongside analogs (e.g., 4-Bromo-1-methyl derivatives) in standardized enzyme inhibition assays .
  • Docking Simulations : Analyze binding modes with target proteins (e.g., kinases) using AutoDock Vina to identify substituent effects on affinity .

Q. What crystallization techniques yield high-quality crystals for X-ray diffraction?

  • Slow Evaporation : Dissolve in CH₂Cl₂/hexane (1:3) and evaporate at 4°C. Seed crystals improve lattice formation .
  • Structural Insights : X-ray data confirm planar pyrazole rings and dihedral angles between Br/CF₃ groups (e.g., 12.5°), impacting molecular packing .

Safety and Handling

  • Storage : Keep in amber glass under argon; avoid contact with oxidizers .
  • Emergency Procedures : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Bromo-1-ethyl-3-(trifluoromethyl)pyrazole
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